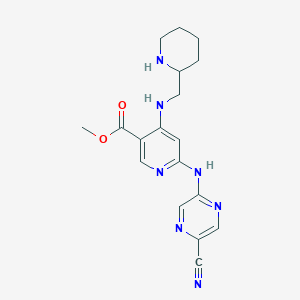

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate

Description

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate (CAS: 1137477-03-2) is a nicotinic acid derivative featuring a pyrazine ring substituted with a cyano group, a piperidine-methylamine moiety, and a methyl ester at the nicotinate core.

Properties

Molecular Formula |

C18H21N7O2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-(piperidin-2-ylmethylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C18H21N7O2/c1-27-18(26)14-10-24-16(25-17-11-21-13(7-19)9-23-17)6-15(14)22-8-12-4-2-3-5-20-12/h6,9-12,20H,2-5,8H2,1H3,(H2,22,23,24,25) |

InChI Key |

LWIXFVOUYDMLAL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1NCC2CCCCN2)NC3=NC=C(N=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazine ring, followed by the introduction of the cyano group. Subsequent steps involve the formation of the nicotinate ester and the attachment of the piperidine moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency. Purification methods, including crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinate Derivatives with Piperidine/Piperazine Substituents

Key Observations:

- Substituent Impact: The target compound’s 5-cyanopyrazine group distinguishes it from analogs like 15 (phenyl and benzylpiperidine) and 45 (isobutoxy-isopropylphenyl), which lack heteroaromatic diversity. This likely enhances its binding specificity for enzymes like AChE .

- Bioavailability : The methyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., 6-(4-Methylpiperazin-1-yl)nicotinic acid ) .

- Synthetic Efficiency : Compound 15 achieves a 74% yield via nucleophilic substitution, while the target compound’s synthesis details are less documented .

Pyrazine-Containing Analogs

Key Observations:

- Chiral Centers : The morpholine-containing analog () introduces stereochemical complexity, which may enhance target selectivity but complicate synthesis .

- Ester vs. Carboxamide : The carboxamide derivative () shows higher aqueous solubility but is prone to enzymatic hydrolysis compared to the methyl ester in the target compound .

Research Findings and Pharmacological Implications

- AChE Inhibition : Piperidine-containing analogs (e.g., 15 ) show moderate AChE inhibition (IC50 ~10–50 µM), suggesting the target compound may share this activity .

- Anticancer Potential: Pyrazine derivatives are linked to kinase inhibition and apoptosis induction. The target compound’s cyano group may enhance DNA intercalation or enzyme binding .

- Metabolic Stability : The methyl ester in the target compound likely extends half-life compared to free acids or carboxamides .

Contradictions and Limitations

- Pharmacological Data : While structural analogs suggest AChE or anticancer activity, direct biological data for the target compound are absent .

Biological Activity

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 367.4 g/mol

- CAS Number : 1137475-91-2

The compound features a unique structural arrangement that includes a methyl group, a cyanopyrazine moiety, and piperidine derivatives. These components are significant for its biological activity, particularly in inhibiting various kinases involved in cancer pathways.

Biological Activity

1. Kinase Inhibition

this compound has shown promising activity as an inhibitor of specific kinases, notably Syk kinase. This kinase plays a crucial role in cellular processes related to inflammation and cancer progression. The inhibition of such kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

2. Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. The presence of amino groups allows for further derivatization, enhancing its pharmacological properties through nucleophilic substitutions and coupling reactions .

Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds reveals the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 6-(5-amino-pyrazin-2-yl)nicotinate | Pyrazine + Nicotine | Anti-inflammatory | No piperidine |

| N-(pyridin-2-yl)-N'-(5-cyanopyrazin-2-yl)urea | Pyrazine + Urea | Anti-cancer | Urea linkage |

| Piperidin derivatives | Piperidine + Various groups | Diverse activities | Varies widely |

This table illustrates how the unique combination of piperidine and pyrazine functionalities in this compound may provide enhanced biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

-

Synthesis Techniques :

- Multi-step organic synthesis techniques are employed to produce this compound. Specific reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity.

-

Biological Assays :

- Various biological assays have been conducted to evaluate the efficacy of this compound against cancer cell lines. Preliminary results indicate significant cytotoxicity against specific tumor types, suggesting potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.